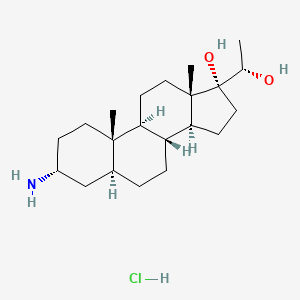
(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3α,5α,20S)-3-Aminopregnan-17,20-diolhydrochlorid ist ein synthetisches Steroidderivat
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (3α,5α,20S)-3-Aminopregnan-17,20-diolhydrochlorid umfasst typischerweise mehrere Schritte, beginnend mit einem geeigneten Steroidvorläufer. Der Prozess beinhaltet:
Hydroxylierung: Einführung von Hydroxylgruppen an bestimmten Positionen im Steroidgerüst.
Aminierung: Umwandeln einer Hydroxylgruppe in eine Aminogruppe.
Hydrochloridbildung: Reaktion mit Salzsäure zur Bildung des Hydrochloridsalzes.
Industrielle Produktionsmethoden
Industrielle Produktionsmethoden für diese Verbindung sind darauf ausgelegt, die Ausbeute und Reinheit zu maximieren. Diese Methoden beinhalten häufig:
Batch-Verarbeitung: Kontrollierte Zugabe von Reagenzien und Überwachung der Reaktionsbedingungen.
Reinigung: Techniken wie Kristallisation, Filtration und Chromatographie zur Isolierung des gewünschten Produkts.
Chemische Reaktionsanalyse
Arten von Reaktionen
(3α,5α,20S)-3-Aminopregnan-17,20-diolhydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandeln von Hydroxylgruppen in Ketone oder Aldehyde.
Reduktion: Reduktion von Ketonen oder Aldehyden zurück zu Hydroxylgruppen.
Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind:
Oxidationsmittel: Wie Kaliumpermanganat oder Chromtrioxid.
Reduktionsmittel: Wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitutionsreagenzien: Wie Halogene oder Nukleophile.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann Oxidation zu Ketonen führen, während Reduktion zu Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
(3α,5α,20S)-3-Aminopregnan-17,20-diolhydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen, darunter:
Chemie: Wird als Vorläufer bei der Synthese anderer Steroidderivate verwendet.
Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.
Medizin: Wird auf potenzielle therapeutische Anwendungen untersucht, wie z. B. entzündungshemmende oder krebshemmende Eigenschaften.
Industrie: Wird bei der Entwicklung von Arzneimitteln und anderen chemischen Produkten eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von (3α,5α,20S)-3-Aminopregnan-17,20-diolhydrochlorid beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Wegen. Es kann an Steroidrezeptoren binden und deren Aktivität modulieren und die Genexpression beeinflussen. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, wie z. B. Veränderungen in der Zellproliferation, -differenzierung und -apoptose.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride typically involves multiple steps, starting from a suitable steroid precursor. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Amination: Conversion of a hydroxyl group to an amino group.
Hydrochloride Formation: Reaction with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve:
Batch Processing: Controlled addition of reagents and monitoring of reaction conditions.
Purification: Techniques such as crystallization, filtration, and chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
(3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other steroid derivatives.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for potential therapeutic uses, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of (3-alpha,5-alpha,20S)-3-Aminopregnane-17,20-diol hydrochloride involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating their activity and influencing gene expression. This interaction can lead to various biological effects, such as changes in cell proliferation, differentiation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Steroidderivate wie:
Pregnandiol: Ein Metabolit von Progesteron.
Allopregnanolon: Ein Neurosteroid mit anxiolytischen Eigenschaften.
5-alpha-Dihydroprogesteron: Ein starkes Gestagen.
Einzigartigkeit
(3α,5α,20S)-3-Aminopregnan-17,20-diolhydrochlorid ist einzigartig aufgrund seiner spezifischen strukturellen Modifikationen, die ihm verschiedene biologische Aktivitäten und potenzielle therapeutische Anwendungen verleihen. Seine Fähigkeit, mit Steroidrezeptoren zu interagieren und deren Aktivität zu modulieren, unterscheidet es von anderen ähnlichen Verbindungen.
Eigenschaften
CAS-Nummer |
82858-42-2 |
|---|---|
Molekularformel |
C21H38ClNO2 |
Molekulargewicht |
372.0 g/mol |
IUPAC-Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-3-amino-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-ol;hydrochloride |
InChI |
InChI=1S/C21H37NO2.ClH/c1-13(23)21(24)11-8-18-16-5-4-14-12-15(22)6-9-19(14,2)17(16)7-10-20(18,21)3;/h13-18,23-24H,4-12,22H2,1-3H3;1H/t13-,14-,15+,16+,17-,18-,19-,20-,21-;/m0./s1 |
InChI-Schlüssel |
GDUQSNQCQDAVMO-FAZAZBGPSA-N |
Isomerische SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)N)C)C)O)O.Cl |
Kanonische SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)N)C)C)O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


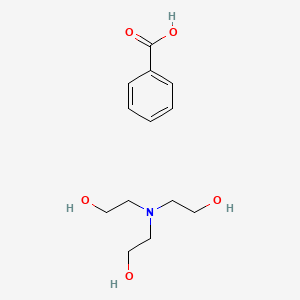
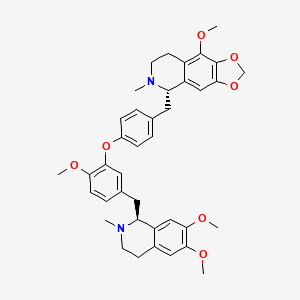
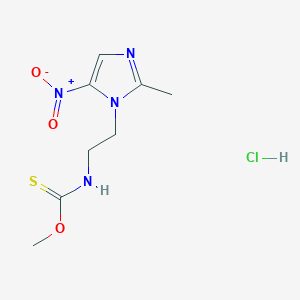
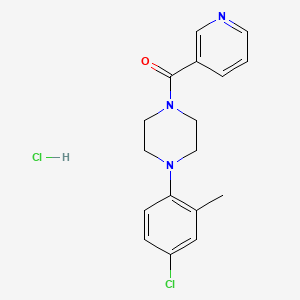
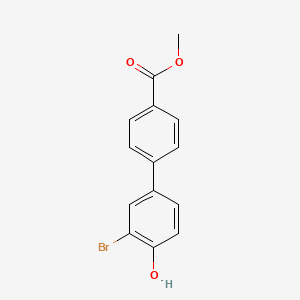
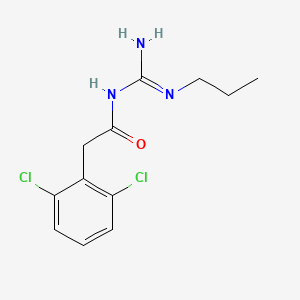
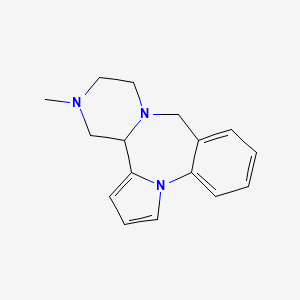
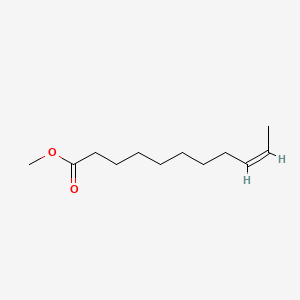

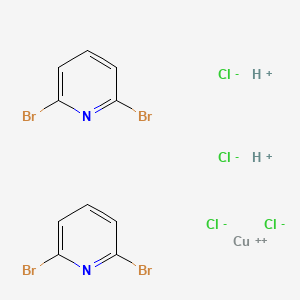

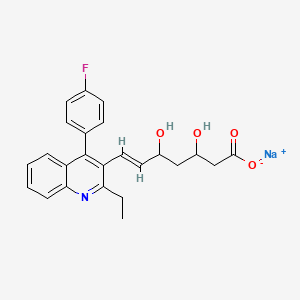
![4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]phenyl]methyl]-2,6-ditert-butylphenol](/img/structure/B12754080.png)

